3-(Hydroxymethyl)-5-methylphenylboronic Acid Pinacol Ester
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Overview
Description
3-(Hydroxymethyl)-5-methylphenylboronic Acid Pinacol Ester is an organoboron compound that has gained attention in various fields of research and industry
Preparation Methods
The synthesis of 3-(Hydroxymethyl)-5-methylphenylboronic Acid Pinacol Ester typically involves the reaction of 3-(Hydroxymethyl)-5-methylphenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction conditions often include mild temperatures and the use of solvents such as tetrahydrofuran (THF) or dichloromethane (DCM). The product is usually purified by column chromatography to obtain a high yield and purity .
Chemical Reactions Analysis
3-(Hydroxymethyl)-5-methylphenylboronic Acid Pinacol Ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding boronic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The boronic ester group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing agents like hydrogen peroxide for oxidation
Scientific Research Applications
3-(Hydroxymethyl)-5-methylphenylboronic Acid Pinacol Ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound is explored for its potential in drug delivery systems and as a sensor for detecting biological molecules.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in cancer treatment due to its ability to form stable complexes with biomolecules.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 3-(Hydroxymethyl)-5-methylphenylboronic Acid Pinacol Ester involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in the design of sensors and drug delivery systems. The compound can interact with molecular targets such as enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 3-(Hydroxymethyl)-5-methylphenylboronic Acid Pinacol Ester include other boronic esters such as phenylboronic acid pinacol ester and 3-(Hydroxymethyl)phenylboronic acid pinacol ester. Compared to these compounds, this compound offers unique properties such as enhanced stability and reactivity, making it a valuable tool in synthetic chemistry and biomedical research .
Properties
IUPAC Name |
[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BO3/c1-10-6-11(9-16)8-12(7-10)15-17-13(2,3)14(4,5)18-15/h6-8,16H,9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMSQZHEQIAFGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)CO)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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